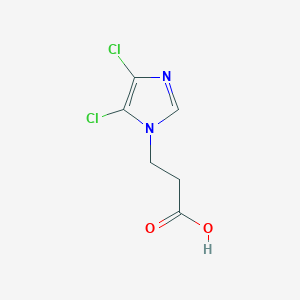

3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

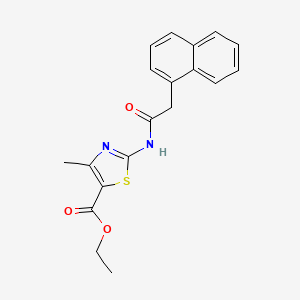

“3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One of the common methods involves the one-pot oxidative condensation of ketones and amidines . In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazoles .Aplicaciones Científicas De Investigación

Chiroptical Properties and Synthesis

Research conducted by Beyerman et al. (2010) focused on the synthesis of (-)-(S)-2-Chloro-3-(5-imidazolyl)propanol by reducing the acid chloride and the methyl ester of (-)-(S)-2-chloro-3-(5-imidazolyl)propionic acid. The study explored the optical rotatory dispersion and circular dichroism spectra, contributing to understanding the chiroptical properties of such compounds (Beyerman, Weelderen, Maat, & Noordam, 2010).

Polymerization Catalyst

Pongs and Ts'o (1969) discovered that β-imidazolyl-4(5)-propanoic acid acts as a specific catalyst in the polymerization of unprotected 5′-desoxyribonucleotides, forming only the 3′–5′ internucleotide diester bond with a yield of 40 – 50%. This finding is significant for nucleic acid chemistry and could have implications for synthetic biology and biotechnology applications (Pongs & Ts'o, 1969).

Corrosion Inhibition

A study by Srivastava et al. (2017) synthesized three novel amino acids based corrosion inhibitors, including compounds similar to 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid. These compounds demonstrated significant corrosion inhibition performance on mild steel, with one showing an inhibition efficiency of 96.08% at a low concentration. The research highlighted the potential of imidazole derivatives as eco-friendly corrosion inhibitors in industrial applications (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Antitumor Activity

The potential antitumor activity of imidazole derivatives, including structures related to 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid, was explored by Andreani et al. (1983). Although the synthesized compounds did not show significant antitumor activity under the conditions employed, this research opens avenues for further exploration in medicinal chemistry for cancer treatment (Andreani, Rambaldi, Bonazzi, Fabbri, Greci, Galatulas, & Bossa, 1983).

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that imidazolepropionic acid, a related compound, is a product of histidine metabolism, which may involve oxidation or transamination .

Pharmacokinetics

It’s known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-(4,5-dichloroimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c7-5-6(8)10(3-9-5)2-1-4(11)12/h3H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXRTOWAJZZOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CCC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)

![1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2855956.png)

![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2855964.png)

![4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid](/img/structure/B2855965.png)

![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)

![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)